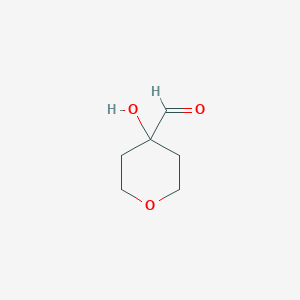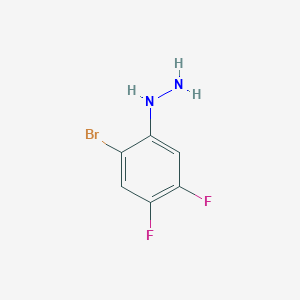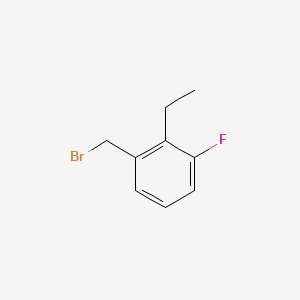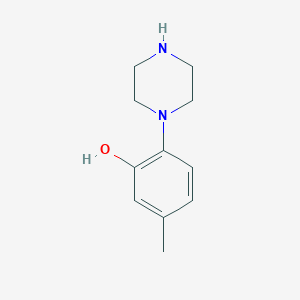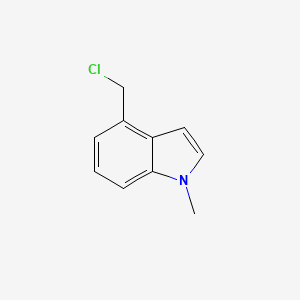
4-(Chloromethyl)-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-1-methyl-1H-indole is an organic compound belonging to the indole family, characterized by a chloromethyl group attached to the fourth position of the indole ring and a methyl group at the nitrogen atom. Indoles are significant in various fields due to their biological activities and synthetic versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methyl-1H-indole typically involves the chloromethylation of 1-methylindole. This reaction can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually conducted in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
4-(Chloromethyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding indole derivatives.
Oxidation and Reduction: The compound can be oxidized to form aldehydes or carboxylic acids, and reduced to form methyl derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Indole derivatives with various functional groups.
Oxidation: Indole-4-carboxaldehyde or indole-4-carboxylic acid.
Reduction: 4-Methyl-1-methyl-1H-indole.
科学研究应用
4-(Chloromethyl)-1-methyl-1H-indole has diverse applications in scientific research:
作用机制
The mechanism of action of 4-(Chloromethyl)-1-methyl-1H-indole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to create molecules that can selectively inhibit or activate specific enzymes or receptors .
相似化合物的比较
Similar Compounds
- 4-(Bromomethyl)-1-methyl-1H-indole
- 4-(Hydroxymethyl)-1-methyl-1H-indole
- 4-(Methoxymethyl)-1-methyl-1H-indole
Uniqueness
4-(Chloromethyl)-1-methyl-1H-indole is unique due to its specific reactivity profile, which allows for selective modifications in synthetic and biological applications. The presence of the chloromethyl group provides a versatile handle for further functionalization, making it a valuable compound in various research fields .
属性
分子式 |
C10H10ClN |
|---|---|
分子量 |
179.64 g/mol |
IUPAC 名称 |
4-(chloromethyl)-1-methylindole |
InChI |
InChI=1S/C10H10ClN/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,7H2,1H3 |
InChI 键 |
CSYLFDZLQYJXOT-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C(C=CC=C21)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


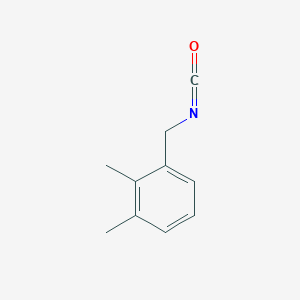
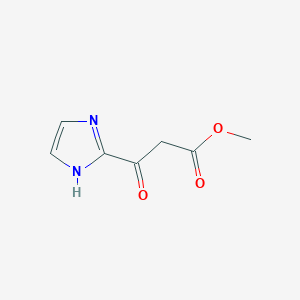
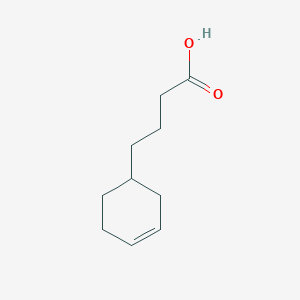

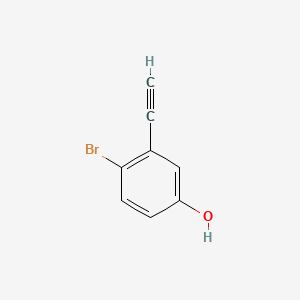
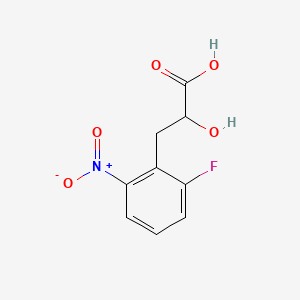
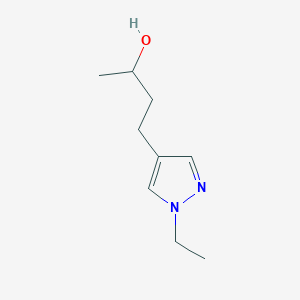
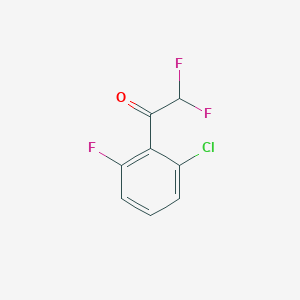
![{1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine](/img/structure/B15321105.png)
